molecular formula C19H26BrN3OSi B13679725 3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile

3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile

Cat. No.: B13679725
M. Wt: 420.4 g/mol
InChI Key: ZOZVVBSBABSGSU-UHFFFAOYSA-N
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Description

3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile is a complex organic compound that features a bromine atom, a benzonitrile group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile typically involves multiple stepsThe tert-butyldimethylsilyl (TBDMS) group is often introduced to protect the hydroxyl group during the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Conversion to amines.

    Deprotection: Formation of the free hydroxyl compound.

Scientific Research Applications

3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, and the benzonitrile group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile is unique due to the presence of both the imidazole ring and the benzonitrile group, which provide a combination of reactivity and binding properties not found in simpler compounds.

Properties

Molecular Formula

C19H26BrN3OSi

Molecular Weight

420.4 g/mol

IUPAC Name

3-bromo-4-[[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]imidazol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C19H26BrN3OSi/c1-19(2,3)25(4,5)24-9-8-17-12-22-14-23(17)13-16-7-6-15(11-21)10-18(16)20/h6-7,10,12,14H,8-9,13H2,1-5H3

InChI Key

ZOZVVBSBABSGSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CN=CN1CC2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

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